4-Fluoroisoquinoline sulfate

Descripción general

Descripción

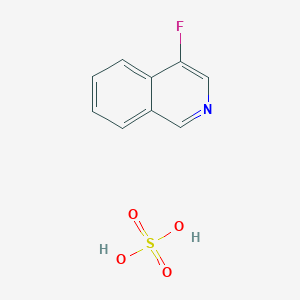

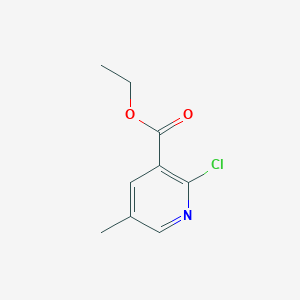

4-Fluoroisoquinoline sulfate is a useful research compound. Its molecular formula is C9H8FNO4S and its molecular weight is 245.23. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluoroquinolones Synthesis and Mechanism :

- Fluoroquinolones, including 4-Fluoroisoquinoline derivatives, are known for their broad-spectrum antibacterial activities. Key research in this area has been on their synthesis, mechanisms of action, and resistance. They target essential bacterial enzymes like DNA gyrase, maintaining superhelical twists in DNA. This aspect has been extensively studied, reflecting the promising therapeutic potential of fluoroquinolones, including their pharmacokinetics and tolerability in humans (Wolfson & Hooper, 1985).

Structural Analyses and Derivatives :

- Research on 4-fluoroisoquinoline sulfate also delves into its structural aspects and derivatives. Studies have examined the crystal structures of various derivatives, noting how their configurations impact their chemical properties and potential applications. This includes exploring how different groups attached to the 4-fluoroisoquinoline core influence its overall structure and reactivity (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Synthesis Methods :

- Innovative methods for synthesizing 4-fluoroisoquinoline and its derivatives have been a significant area of research. A noteworthy development is the Ag(I)-catalyzed intramolecular oxidative aminofluorination of alkynes, providing an efficient method for creating various 4-fluoroisoquinoline and 4-fluoropyrrolo[α]isoquinoline compounds (Xu & Liu, 2012).

Antimalarial and Antitumor Applications :

- Research has also delved into the potential antimalarial and antitumor applications of this compound derivatives. This includes the exploration of novel 4'-fluoro and 4'-chloro analogues of amodiaquine, a drug used in malaria treatment, which showed significant activity against both chloroquine-sensitive and resistant parasites (O’Neill et al., 2009).

Pharmacological Profiling and Drug Development :

- The role of 4-Fluoroisoquinoline in the development of pharmaceuticals is a crucial research area. Studies have included the design and synthesis of new drug candidates, evaluating their cytotoxic activity, and exploring mechanisms of action. This research is critical in identifying potential new drugs for cancer treatment and other diseases (Chou et al., 2010).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It is known that fluorinated isoquinolines, a group to which 4-Fluoroisoquinoline sulfate belongs, have unique characteristics such as biological activities and light-emitting properties .

Cellular Effects

There is a lack of information available on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

There is currently no information available on the changes in the effects of this compound over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

There is currently no information available on how the effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

There is no information available on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .

Transport and Distribution

There is currently no information available on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

4-fluoroisoquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN.H2O4S/c10-9-6-11-5-7-3-1-2-4-8(7)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWPLWVBONXKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2F.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70715598 | |

| Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906820-09-5 | |

| Record name | Sulfuric acid--4-fluoroisoquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70715598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

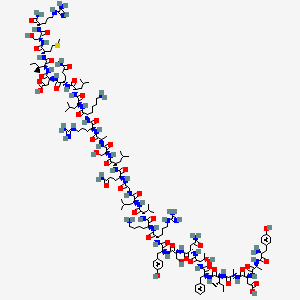

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)